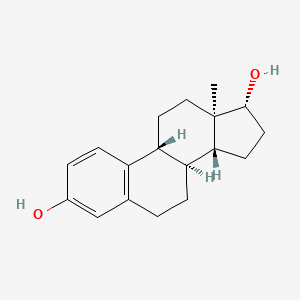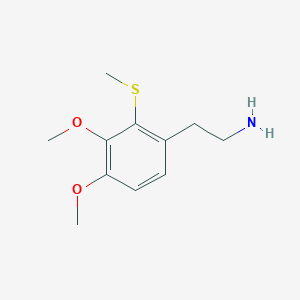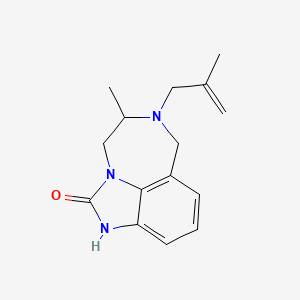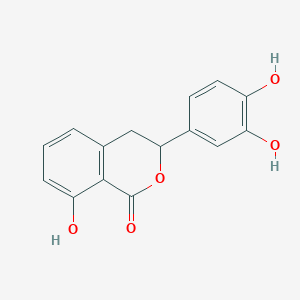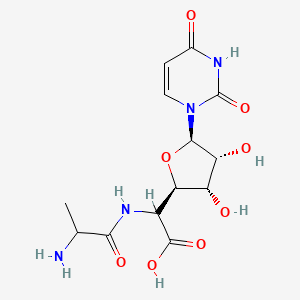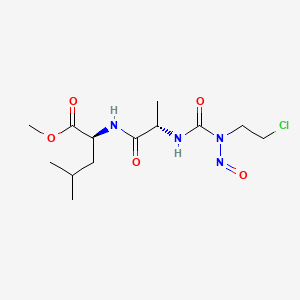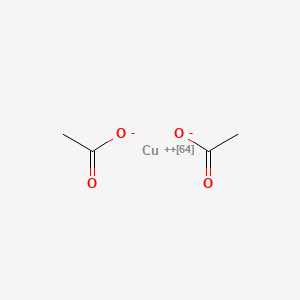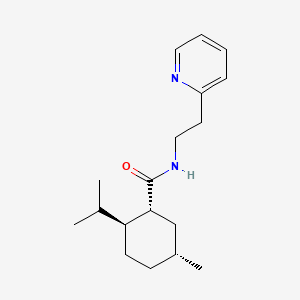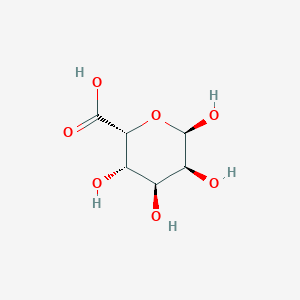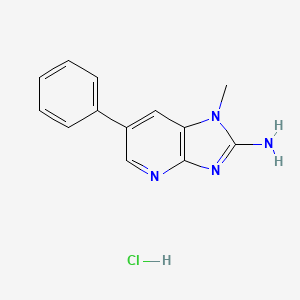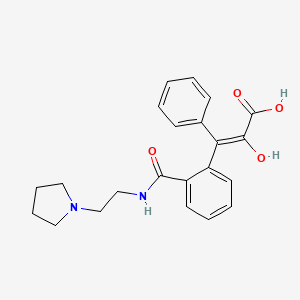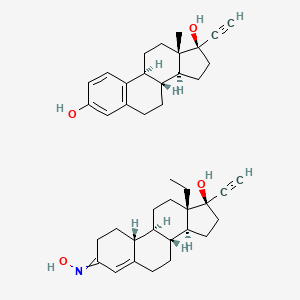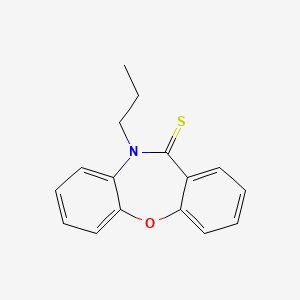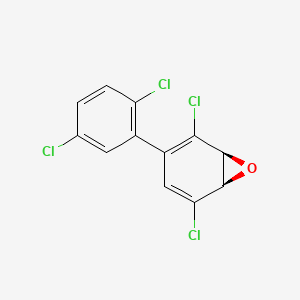
2,2',5,5'-Tetrachlorobiphenyl 3,4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is known for its environmental persistence and potential toxicological effects .
準備方法
The synthesis of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide typically involves the chlorination of biphenyl followed by oxidation. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective chlorination and subsequent oxidation . Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the desired compound .
化学反応の分析
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form hydroxylated derivatives.
Reduction: It can be reduced under specific conditions to yield less chlorinated biphenyls.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are hydroxylated biphenyls and dechlorinated derivatives .
科学的研究の応用
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions.
作用機序
The mechanism of action of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide involves its interaction with cellular components. It is metabolized by liver enzymes, particularly cytochrome P450, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing oxidative stress and disrupting normal cellular functions . The molecular targets include DNA, proteins, and lipids, leading to potential toxic effects .
類似化合物との比較
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide is compared with other similar compounds such as:
2,2’,4,4’-Tetrachlorobiphenyl: This compound has a different chlorine substitution pattern, leading to variations in its chemical behavior and toxicity.
2,3,4,5-Tetrachlorobiphenyl: Another PCB derivative with distinct properties and applications.
The uniqueness of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide lies in its specific chlorine substitution pattern and its ability to form reactive intermediates upon metabolism .
特性
CAS番号 |
68099-35-4 |
|---|---|
分子式 |
C12H6Cl4O |
分子量 |
308.0 g/mol |
IUPAC名 |
(1S,6R)-2,5-dichloro-3-(2,5-dichlorophenyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C12H6Cl4O/c13-5-1-2-8(14)6(3-5)7-4-9(15)11-12(17-11)10(7)16/h1-4,11-12H/t11-,12+/m0/s1 |
InChIキー |
HUWUGZREAZTGIP-NWDGAFQWSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)C2=C([C@@H]3[C@@H](O3)C(=C2)Cl)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)C2=C(C3C(O3)C(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


